molecular formula C46H78N8O10S B14428648 Pepstatin-baet CAS No. 80562-33-0

Pepstatin-baet

Cat. No.: B14428648
CAS No.: 80562-33-0
M. Wt: 935.2 g/mol
InChI Key: BHOCECSLAJLHGP-XFNYOZPQSA-N
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Description

Pepstatin-baet is a potent inhibitor of aspartyl proteases. It is a hexapeptide containing the unusual amino acid statine (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid. The sequence of this compound is Isovaleryl-Valine-Valine-Statine-Alanine-Statine. It was originally isolated from cultures of various species of Actinomyces due to its ability to inhibit pepsin at picomolar concentrations .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pepstatin-baet is synthesized through a series of peptide coupling reactions. The synthesis involves the protection of amino groups, coupling of amino acids, and deprotection steps. The key steps include:

Industrial Production Methods

Industrial production of this compound involves fermentation processes using Actinomyces species. The fermentation broth is extracted, and the compound is purified using chromatographic techniques. The purified compound is then subjected to crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Pepstatin-baet undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pepstatin-baet has a wide range of applications in scientific research:

Mechanism of Action

Pepstatin-baet exerts its effects by binding to the active site of aspartyl proteases, thereby inhibiting their activity. The binding involves hydrogen bonding and hydrophobic interactions with the enzyme. The inhibition is competitive, meaning that this compound competes with the substrate for binding to the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pepstatin-baet is unique due to its high potency and specificity for aspartyl proteases. It contains the unusual amino acid statine, which is responsible for its inhibitory activity. This makes it a valuable tool in research and potential therapeutic applications .

Properties

CAS No.

80562-33-0

Molecular Formula

C46H78N8O10S

Molecular Weight

935.2 g/mol

IUPAC Name

(2S,6S)-2-[[3-hydroxy-1-[[1-[[3-hydroxy-6-methyl-1-oxo-1-[2-[(1,2,6-trimethyl-3,5-dioxopyrazolo[1,2-a]pyrazol-7-yl)methylsulfanyl]ethylamino]heptan-4-yl]amino]-1-oxopropan-2-yl]amino]-6-methyl-1-oxoheptan-4-yl]amino]-3,7-dimethyl-6-(3-methylbutanoylamino)-5-oxooctanamide

InChI

InChI=1S/C46H78N8O10S/c1-23(2)16-32(50-42(43(47)61)27(9)19-37(57)41(26(7)8)52-39(59)18-25(5)6)36(56)21-40(60)49-30(12)44(62)51-33(17-24(3)4)35(55)20-38(58)48-14-15-65-22-34-29(11)46(64)54-45(63)28(10)31(13)53(34)54/h23-27,30,32-33,35-36,41-42,50,55-56H,14-22H2,1-13H3,(H2,47,61)(H,48,58)(H,49,60)(H,51,62)(H,52,59)/t27?,30?,32?,33?,35?,36?,41-,42-/m0/s1

InChI Key

BHOCECSLAJLHGP-XFNYOZPQSA-N

Isomeric SMILES

CC1=C(N2C(=C(C(=O)N2C1=O)C)CSCCNC(=O)CC(C(CC(C)C)NC(=O)C(C)NC(=O)CC(C(CC(C)C)N[C@@H](C(C)CC(=O)[C@H](C(C)C)NC(=O)CC(C)C)C(=O)N)O)O)C

Canonical SMILES

CC1=C(N2C(=C(C(=O)N2C1=O)C)CSCCNC(=O)CC(C(CC(C)C)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(C(C)CC(=O)C(C(C)C)NC(=O)CC(C)C)C(=O)N)O)O)C

Origin of Product

United States

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